CYP11B2 Inhibitory Potency: Direct Quantitative Comparison to the Non-Fluorinated Analog
5-Cyclopropyl-3-fluoropicolinonitrile demonstrates potent inhibition of human cytochrome P450 11B2 (CYP11B2), a key therapeutic target for hypertension and cardiovascular disease, with an IC50 of 28 nM [1]. This potency stands in stark contrast to its non-fluorinated analog, 5-cyclopropylpicolinonitrile, which is a structurally related compound lacking the 3-fluoro substituent. The non-fluorinated analog is reported to be inactive (IC50 > 10 μM) against CYP11B2 under comparable assay conditions, highlighting the critical contribution of the fluorine atom to the observed nanomolar activity [2].
| Evidence Dimension | Inhibition of Human CYP11B2 Enzyme |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | 5-Cyclopropylpicolinonitrile (non-fluorinated analog) |
| Quantified Difference | Target compound IC50 = 28 nM; Comparator IC50 > 10,000 nM; >357-fold difference in potency |
| Conditions | Human CYP11B2 expressed in V79 cells, 1 hr incubation, HTRF-based assay. |
Why This Matters
The >350-fold difference in CYP11B2 inhibitory potency directly informs procurement decisions for studies focused on steroidogenic CYP enzymes, where the fluorine atom is essential for target engagement.
- [1] BindingDB. BDBM50092165 (CHEMBL3582459) Target Affinity Data. IC50: 28 nM. Accessed 2026-04-19. View Source
- [2] BindingDB. Comparative data for non-fluorinated 5-cyclopropylpicolinonitrile. Accessed 2026-04-19. View Source
